molecular formula C19H13NO3 B10788992 Elbfluorene

Elbfluorene

Cat. No.: B10788992
M. Wt: 303.3 g/mol
InChI Key: RTDFHOPDAYJLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen Heterocycles in Advanced Chemical Research

Nitrogen heterocycles are foundational to organic chemistry and its applied fields. Their unique electronic properties, ability to participate in hydrogen bonding, and structural versatility make them indispensable in drug discovery, where approximately 59% of FDA-approved small-molecule drugs incorporate at least one nitrogen heterocycle msesupplies.comnih.govopenmedicinalchemistryjournal.commdpi.com. Beyond pharmaceuticals, these compounds are critical in agrochemicals, serving as active ingredients in fungicides, herbicides, and insecticides msesupplies.comopenmedicinalchemistryjournal.com. In materials science, nitrogen heterocycles are integral to the development of dyes, organic semiconductors, and components for optoelectronic devices, including organic light-emitting diodes (OLEDs) msesupplies.comfrontiersin.orgnih.govmdpi.com. Their role as ligands in catalysis further amplifies their importance, enabling efficient and selective chemical transformations frontiersin.org.

Overview of Benzofuran (B130515) and Pyridine (B92270) Annulated Systems

Benzofuran and pyridine annulated systems, also known as benzofuropyridines, are tricyclic compounds characterized by the fusion of a benzene (B151609) ring, a furan (B31954) ring, and a pyridine ring nih.govljmu.ac.ukresearchgate.netrsc.orgacs.org. This structural amalgamation results in molecules with diverse biological activities and intriguing photophysical properties. Benzofuran derivatives themselves are recognized for a wide spectrum of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities nih.govresearchgate.netrsc.orgacs.org. When fused with a pyridine moiety, these systems often exhibit enhanced or novel properties, making them attractive targets for synthesis and application ljmu.ac.uknih.govnih.gov. For instance, benzofuropyridine derivatives have shown potential as fluorescent emitters for OLEDs and possess significant biological activities, including enzyme inhibition ljmu.ac.uknih.govacs.org.

Historical Context of Elbfluorene Discovery and Initial Academic Inquiry

This compound, as a specific entity within the broader benzofuropyridine family, has garnered attention primarily for its potent activity as a cyclin-dependent kinase (CDK) inhibitor ljmu.ac.uknih.govacs.orgresearchgate.net. While the precise historical timeline of its initial discovery and the very first academic inquiries are not detailed in the provided search results, its identification as a CDK inhibitor highlights its early significance in medicinal chemistry research. The exploration of this compound and its derivatives stems from the broader interest in benzofuro-fused heterocycles, driven by the recognition of their therapeutic potential and material science applications. The initial academic inquiry likely focused on its synthesis, structural elucidation, and preliminary assessment of its biological efficacy, paving the way for more in-depth investigations into its mechanism of action and potential as a therapeutic agent.

Current Research Landscape and Underexplored Facets of Benzofuropyridines

The current research landscape for benzofuropyridines, including this compound and its analogs, is dynamic, with ongoing efforts focused on developing efficient synthetic methodologies, exploring novel applications, and understanding structure-activity relationships. A key area of advancement involves streamlined, one-pot synthetic strategies that assemble these complex fused systems from readily available precursors. For example, a notable methodology employs directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr) to construct diverse benzofuro heterocycles, including benzofuropyridines, in high yields ljmu.ac.uknih.govacs.orgresearchgate.net.

Research also continues to explore their photophysical properties, particularly their fluorescence characteristics, which make them suitable candidates for green or blue OLED emitters ljmu.ac.uknih.govacs.org. While this compound's role as a CDK inhibitor is established ljmu.ac.uknih.govacs.orgresearchgate.net, other biological activities and material applications of benzofuropyridines remain areas for further exploration. Underexplored facets may include their potential in catalysis, as fluorescent probes, or in other areas of materials science beyond OLEDs, leveraging the inherent versatility of their fused heterocyclic framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

1-(6-hydroxy-4-phenyl-[1]benzofuro[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C19H13NO3/c1-11(21)15-10-20-19-18(17(15)12-5-3-2-4-6-12)14-9-13(22)7-8-16(14)23-19/h2-10,22H,1H3

InChI Key

RTDFHOPDAYJLII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2C(=C1C3=CC=CC=C3)C4=C(O2)C=CC(=C4)O

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetic Pathways

Mechanistic Insights into Multi-Component Reaction Sequences

The construction of the biaryl precursor to Elbfluorene is achieved through a highly regioselective multi-component reaction sequence. This sequence involves directed ortho-metalation, zincation, and a cross-coupling reaction, followed by deprotection and cyclization steps.

The initial step in the synthesis is the directed ortho-metalation (DoM) of a functionalized aromatic ring. A directing metalation group (DMG), often an amide or a fluorine atom, on one of the aromatic precursors facilitates the deprotonation of the ortho-position by a strong lithium base, such as n-butyllithium (n-BuLi). This process forms a highly reactive aryllithium intermediate. The DMG stabilizes the lithium species through coordination, ensuring high regioselectivity. wikipedia.orgorganic-chemistry.org

Following the ortho-lithiation, a transmetalation step, specifically zincation, is performed. The aryllithium intermediate is treated with a zinc salt, typically zinc chloride (ZnCl₂), to generate a more stable and less reactive organozinc species. This step is crucial for the subsequent cross-coupling reaction as it provides a balance between reactivity and functional group tolerance.

The final step in this sequence is a palladium-catalyzed cross-coupling reaction, such as a Negishi coupling. The organozinc reagent, formed in situ, is coupled with a second aryl halide or triflate component in the presence of a palladium catalyst, such as Pd(PPh₃)₄. This catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the desired biaryl compound and regenerate the Pd(0) catalyst.

Table 1: Hypothetical Reaction Conditions for the Sequential Directed Ortho-Metalation, Zincation, and Cross-Coupling

StepReagents and ConditionsIntermediateHypothetical Yield (%)
Directed Ortho-MetalationAryl-DMG, n-BuLi, THF, -78 °CAryllithium Species>95 (in situ)
ZincationZnCl₂, THF, -78 °C to rtAryl-Zinc Chloride>90 (in situ)
Cross-CouplingAryl-Halide, Pd(PPh₃)₄, Toluene, 90 °CBiaryl Precursor75-85

The biaryl precursor is often functionalized with a protected acyl group, which serves to modulate the electronic properties of the aromatic ring during the initial coupling steps. Following the successful formation of the biaryl linkage, this acyl group is deprotected to reveal a reactive functional group, typically a carboxylic acid or an aldehyde.

The deprotection is usually achieved under acidic or basic conditions, depending on the nature of the protecting group. The unmasked acyl group then participates in an intramolecular cyclization to form the fluorene (B118485) core. This cyclization is typically a Friedel-Crafts-type acylation or alkylation. In the case of a carboxylic acid, a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid, is used to promote the intramolecular electrophilic aromatic substitution, leading to the formation of a fluorenone. If an aldehyde is used, the cyclization can be promoted under different conditions, potentially involving an intramolecular hydroarylation. lu.se

The fluorine atom can play a dual role in the synthesis of this compound. In the initial directed ortho-metalation step, a fluorine atom can act as a moderate directing group, activating the ortho-protons for lithiation due to its inductive electron-withdrawing effect. organic-chemistry.org

Furthermore, in certain synthetic routes, a strategically placed fluorine atom on one of the aryl rings of the biaryl precursor can function as a leaving group in a nucleophilic aromatic substitution (SNA) reaction. nih.gov For the cyclization to form the fluorene ring, if the reaction proceeds via an intramolecular nucleophilic attack of a carbanion from one ring onto the other, a fluorine atom at the position of attack can be displaced. This is particularly effective if the ring undergoing substitution is activated by electron-withdrawing groups. marquette.edu

Postulated Mechanisms for Oxidative Cyclization Reactions

An alternative and powerful method for the synthesis of the fluorenone core of this compound involves the oxidative cyclization of a suitable biaryl precursor. Manganese-based reagents are often employed for this transformation.

In manganese-mediated oxidative cyclizations, particularly when using manganese dioxide (MnO₂) or manganese(III) acetate (B1210297) (Mn(OAc)₃), the reaction is postulated to initiate with the formation of an O-coordinated manganese complex. nih.gov If the biaryl precursor contains a hydroxyl or a related functional group, it can coordinate to the manganese center. This coordination facilitates a single-electron transfer (SET) from the organic substrate to the manganese, generating a radical species on the substrate and reducing the oxidation state of manganese.

Following the generation of the radical, the reaction proceeds through an intramolecular cyclization. In the case of a biaryl precursor with an appropriate tether, the radical can attack the adjacent aromatic ring in an intramolecular fashion. This radical cyclization leads to the formation of a new carbon-carbon bond and a new radical intermediate. nih.gov

This intermediate can then be further oxidized by another equivalent of the manganese reagent to a carbocation. Subsequent loss of a proton or further rearrangement leads to the final fluorenone product. The analysis of reaction intermediates, often through techniques such as electron paramagnetic resonance (EPR) spectroscopy, can provide evidence for the presence of these radical species and support the proposed mechanistic pathway. The efficiency of this intramolecular nucleophilic addition is dependent on the length and flexibility of the linker between the two aryl rings and the steric and electronic properties of the substituents. nih.gov

Table 2: Key Intermediates in the Postulated Oxidative Cyclization

StepIntermediate SpeciesKey Transformation
CoordinationO-Coordinated Manganese ComplexActivation of the Substrate
Single-Electron TransferAryl RadicalGeneration of the Reactive Species
Intramolecular CyclizationCyclized Radical IntermediateFormation of the Fluorene Core
Oxidation and RearrangementCarbocation/Final ProductAromatization and Product Formation

Mechanisms of Transition Metal-Catalyzed Cycloisomerization

Transition metal catalysis provides a powerful tool for the construction of the fluorene core through cycloisomerization reactions. These reactions typically involve the intramolecular rearrangement of a suitably substituted precursor, orchestrated by a metal catalyst.

While direct evidence for the involvement of 2-Aza-2,4-Cyclopentadienone intermediates in the synthesis of all fluorene derivatives is not universally documented, analogous five-membered ring intermediates are key in certain transition metal-catalyzed pathways. In the context of nitrogen-containing fluorene analogues (azafluorenes), the formation of aza-cyclopentadienone-like structures can be postulated as transient intermediates.

These intermediates are thought to arise from the coordination of the transition metal to the starting material, followed by a series of intramolecular transformations such as oxidative addition, migratory insertion, and reductive elimination. The reactivity of such intermediates is high, and they readily undergo further reactions to form the final, more stable aromatic fluorene system. The specific reaction pathway and the stability of the intermediate are highly dependent on the nature of the transition metal catalyst, the ligands, and the substrate.

Catalyst SystemPlausible Intermediate TypeSubsequent Transformation
Palladium(II) complexesPalladacyclopentadieneReductive elimination
Rhodium(I) complexesRhodacyclopenteneβ-hydride elimination/reductive elimination
Nickel(0) complexesNickelacyclopenteneC-H activation/reductive elimination

This table presents plausible intermediate types in transition metal-catalyzed cyclizations for the formation of fluorene-like structures, based on common organometallic mechanisms.

The regioselectivity of ring closure in cycloisomerization reactions is a critical factor that determines the structure of the final product. The concepts of endo and exo cyclization, originally articulated in Baldwin's rules, provide a framework for predicting the favored pathway. scripps.educhemtube3d.com

Exo-cyclization: The bond being broken is outside the newly formed ring.

Endo-cyclization: The bond being broken is part of the newly formed ring.

In the context of synthesizing five-membered rings, such as the central ring in the fluorene core, Baldwin's rules generally favor exo cyclizations for trigonal and tetrahedral systems. scripps.edu For instance, a 5-exo-trig cyclization is a favored process, while a 5-endo-trig cyclization is generally disfavored. libretexts.org This preference is attributed to the better orbital overlap that can be achieved in the transition state of the exo pathway.

However, these rules are not absolute and can be influenced by various factors, including the specific geometry of the substrate, the nature of the catalyst, and the reaction conditions. researchgate.net In some instances, "anti-Baldwin" or endo cyclizations can occur, particularly in reactions involving transition metals that can pre-organize the substrate in a conformation that favors the endo pathway. researchgate.net The competition between these pathways is a key determinant of the product distribution in many fluorene syntheses.

Cyclization TypeRing SizeGeometry of Atom Being AttackedBaldwin's Rule Prediction
5-exo-trig5Trigonal (sp²)Favored
5-endo-trig5Trigonal (sp²)Disfavored
5-exo-tet5Tetrahedral (sp³)Favored
5-endo-tet5Tetrahedral (sp³)Disfavored

This table summarizes Baldwin's rules for 5-membered ring closures, which are relevant to the formation of the fluorene core.

Theoretical Frameworks for Understanding Reaction Kinetics and Selectivity

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms and for predicting the kinetics and selectivity of chemical transformations. researchgate.net Density Functional Theory (DFT) is a commonly employed method for these investigations.

Theoretical studies can be used to:

Calculate the energies of reactants, intermediates, transition states, and products.

Map out the potential energy surface of a reaction, providing a detailed picture of the reaction pathway.

Determine the activation barriers for different competing pathways, which allows for the prediction of the major product.

Analyze the electronic structure of key intermediates and transition states to understand the factors that control reactivity and selectivity.

For example, computational studies on the synthesis of fluorene derivatives have been used to investigate the mechanism of intramolecular carbene C-H insertion pathways, comparing them to alternative cyclopropanation pathways. researchgate.net These studies can provide insights into the kinetic isotopic effect and help to rationalize the observed product distribution. By understanding the underlying theoretical principles, it becomes possible to optimize reaction conditions and to design new catalysts and substrates for the efficient and selective synthesis of desired fluorene-based molecules.

Derivatives and Structural Modifications of Elbfluorene

Design Principles for Elbfluorene Analogues

The design of this compound analogues is guided by principles aimed at optimizing interactions with biological targets, primarily protein kinases. A key strategy involves the synthesis of derivatives of the isomeric benzofuro[3,2-b]pyridin-2(1H)-one scaffold to achieve dual inhibition of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ), which are crucial in the treatment of leukemia. Structure-activity relationship (SAR) studies are fundamental to this process, where modifications are made to different parts of the molecule to assess the impact on biological activity.

Molecular docking simulations are employed to predict the binding modes of these analogues within the active sites of target kinases. By understanding these interactions, chemists can rationally design novel compounds with enhanced inhibitory potential. For instance, studies on dual Btk/PI3Kδ inhibitors revealed that specific substitutions on the benzofuro[3,2-b]pyridin-2(1H)-one core could simultaneously engage with key residues in both enzymes, leading to potent dual inhibitory activity. This approach highlights the importance of computational chemistry in guiding the synthesis of targeted this compound-related compounds.

Synthesis of Substituted Benzofuro[2,3-b]pyridines and Benzofuro[2,3-c]pyridines

The this compound core is a benzofuro[2,3-b]pyridine. The synthesis of this scaffold and its [2,3-c] isomer is crucial for developing new derivatives. Various efficient synthetic methodologies have been developed to construct these tricyclic systems.

One effective approach for synthesizing polysubstituted benzofuro[2,3-c]pyridines is a one-pot, three-component reaction. researchgate.net This method involves the reaction of a bromoacetophenone, a functionalized α,β-unsaturated ketone, and ammonium (B1175870) acetate (B1210297). researchgate.net The process is efficient, forming four chemical bonds in a single pot to construct the desired heterocyclic core in moderate to good yields. researchgate.net

Another powerful, streamlined one-pot procedure enables the synthesis of both benzofuro[2,3-b]pyridines and benzofuro[2,3-c]pyridines from readily available starting materials. nih.gov This methodology involves a four-step sequence:

Directed ortho-lithiation: A fluoropyridine is treated with lithium diisopropylamide (LDA).

Zincation: The lithiated intermediate is converted to an organozinc species.

Negishi Cross-Coupling: The organozinc compound is coupled with a 2-bromophenyl acetate in the presence of a palladium catalyst.

Intramolecular Nucleophilic Aromatic Substitution (SNAr): The resulting biaryl intermediate undergoes in situ deprotection and cyclization to form the benzofuran (B130515) ring.

This sequence allows for the facile assembly of a diverse set of substituted benzofuropyridines by varying the substitution patterns on both the fluoropyridine and the 2-bromophenyl acetate precursors. nih.gov For instance, using 2-fluoropyridines leads to benzofuro[2,3-b]pyridines, while starting with 3-fluoropyridine (B146971) can yield the benzofuro[2,3-c]pyridine isomers, although the latter may require modified conditions like a solvent exchange to dimethylformamide (DMF) and additional base to promote the final cyclization step. nih.gov

Starting MaterialsProduct IsomerKey ReagentsReference
Bromoacetophenone, α,β-unsaturated ketone, NH₄OAcBenzofuro[2,3-c]pyridineKOH, THF researchgate.net
2-Fluoropyridine, 2-Bromophenyl acetateBenzofuro[2,3-b]pyridineLDA, ZnCl₂, Pd catalyst (XPhos G3) nih.gov
3-Fluoropyridine, 2-Bromophenyl acetateBenzofuro[2,3-c]pyridineLDA, ZnCl₂, Pd catalyst, Cs₂CO₃ nih.gov

Diversification Strategies for this compound Scaffolds

Diversification of the this compound scaffold is essential for exploring the chemical space and identifying analogues with novel properties. Diversity-oriented synthesis aims to generate libraries of structurally distinct compounds from a common starting point.

The multicomponent and one-pot strategies described previously are inherently suited for diversification. nih.govresearchgate.net By simply changing the constituent reactants—such as using different substituted bromoacetophenones or α,β-unsaturated ketones in the three-component reaction—a wide array of differently functionalized benzofuro[2,3-c]pyridines can be generated. researchgate.net Similarly, the metalation/cross-coupling/SNAr sequence allows for significant diversification by utilizing a variety of commercially available or readily synthesized fluoropyridines and 2-bromophenyl acetates bearing numerous electron-donating and electron-withdrawing groups. nih.gov

Another key strategy for diversification is the late-stage functionalization of the pre-formed benzofuran core. Palladium-catalyzed C–H functionalization, for example, allows for the direct installation of aryl and heteroaryl substituents at specific positions of the scaffold, such as the C3 position. nih.gov This method provides a highly modular route to elaborate benzofuran derivatives that would be difficult to access through other means. nih.gov Combining C-H arylation with subsequent chemical transformations, such as transamidation, further expands the accessible molecular diversity from a common intermediate. nih.gov

Annulated Heterocycles and Related Benzofuro-Fused Systems

Expanding the core benzofuran structure by fusing additional heterocyclic rings is a common strategy to create novel chemical entities with distinct properties. This approach leads to tetracyclic or more complex systems.

The synthesis of hybrid molecules incorporating benzofuran, carbazole (B46965), and triazine moieties has been explored to generate compounds with potential biological activity. One approach involves synthesizing benzofuran-triazine hybrids and then functionalizing them with a carbazole unit.

A general synthesis of benzofuran-triazine derivatives starts with salicylaldehyde, which is converted to 1-(benzofuran-2-yl)ethan-1-one. nih.gov This intermediate is then reacted with dichlorotriazine derivatives in the presence of a base like potassium tert-butoxide to yield the final benzofuran-triazine hybrids. nih.gov

Separately, researchers have synthesized substituted benzofuran-tethered triazolylcarbazoles. researchgate.net This involves the S-alkylation of a benzofuran-based triazole with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, effectively linking the three heterocyclic components. researchgate.net While this creates a tethered system rather than a fully fused one, it demonstrates a viable strategy for combining these three important pharmacophores. The synthesis of fully annulated systems where all three rings are fused remains a complex synthetic challenge.

Fusing other nitrogen-containing heterocycles like pyrimidine (B1678525) and pyrazine (B50134) to the benzofuran core yields compounds with significant chemical and biological interest.

Benzofuro-fused Pyrimidines: Benzofuro[3,2-d]pyrimidine derivatives can be synthesized through several routes. One common method involves the cyclocondensation of 3-amino-2-benzofurancarboxamide with various aromatic aldehydes in the presence of an acid catalyst. Another approach utilizes benzofuran chalcones as intermediates. These chalcones are reacted with reagents like urea, thiourea, or guanidine (B92328) hydrochloride to construct the pyrimidine ring fused to the benzofuran scaffold.

Benzofuro-fused Pyrazines: The synthesis of bis(benzofuro)[2,3-b:2′,3′-e]pyrazines, which contain a central pyrazine ring fused to two benzofuran units, has also been reported. These compounds are of interest in materials science for their luminescent properties. The synthetic strategies often involve the condensation of diamine precursors with diketones or related species to form the pyrazine core.

Fused HeterocycleSynthetic PrecursorsKey Reaction Type
Pyrimidine3-Amino-2-benzofurancarboxamide, Aromatic aldehydeCyclocondensation
PyrimidineBenzofuran chalcone, Urea/ThioureaCyclization
PyrazineDiamine, DiketoneCondensation

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Fluorene (B118485) Research

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. worldscientific.comscientific.net It is extensively used to investigate fluorene derivatives to predict their geometries, electronic properties, and spectra. researchgate.net

DFT calculations are crucial for analyzing the electronic structure of fluorene derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy levels determine the electronic and optical properties of the material. scientific.net The energy difference between the HOMO and LUMO levels, known as the energy gap, is a key parameter influencing the color of light emission in OLEDs. worldscientific.com

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method can predict ultraviolet-visible (UV-Vis) absorption and emission spectra, providing insights into the photophysical processes. researchgate.netmdpi.com For instance, TD-DFT calculations can elucidate the nature of electronic transitions, such as π–π* transitions, which are characteristic of conjugated molecules like fluorene derivatives. mdpi.com

Below is a representative table of calculated electronic properties for hypothetical fluorene derivatives, illustrating the type of data generated from DFT studies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted λmax (nm)
Fluorene-5.89-1.983.91301
2,7-Dibromo-9,9-diphenylfluorene-6.05-2.213.84345
2,7-Bis(diphenylamino)-9,9-diphenylfluorene-5.23-2.143.09420

This table contains illustrative data based on typical values for fluorene derivatives and is not specific to a compound named "Elbfluorene."

DFT is also a valuable tool for predicting the energetics of chemical reactions, including activation energies and reaction enthalpies. By calculating the energies of reactants, products, and transition states, chemists can understand reaction mechanisms and predict their feasibility. For example, DFT can be used to model the Diels-Alder reaction, a common method for synthesizing complex cyclic molecules, by identifying the transition state structure and calculating its energy barrier. Such calculations can guide the synthesis of novel fluorene-based materials.

Molecular Dynamics Simulations (Potential Applications to Fluorene Analogs)

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. While DFT is excellent for electronic properties, MD provides insight into the dynamic behavior, conformational changes, and intermolecular interactions of larger systems. For fluorene analogs, particularly polymers or molecules in condensed phases (like thin films for OLEDs), MD simulations could predict:

Morphology of thin films: How molecules pack together, which affects charge transport.

Conformational flexibility: How the fluorene backbone and its substituents move and rotate.

Solvent effects: How the surrounding environment influences the molecule's structure and properties.

These simulations are critical for understanding how the performance of a material is linked to its structure and environment at the nanoscale.

Quantitative Structure-Property Relationship (QSPR) Modeling (Conceptual Relevance)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical method used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates chemical structure with a specific property, such as boiling point, solubility, or, in the context of materials science, electronic properties.

For a new class of compounds like "this compound," a QSPR study would involve:

Data Collection: Gathering experimental data for a series of known fluorene derivatives.

Descriptor Calculation: Calculating a large number of numerical descriptors that represent the chemical structure (e.g., topological, electronic, quantum-chemical).

Model Building: Using statistical methods like multiple linear regression to build a predictive model.

Validation: Testing the model's ability to predict the properties of compounds not used in its creation.

Such a model could then be used to predict the properties of new, unsynthesized this compound analogs, accelerating the discovery of materials with desired characteristics.

Theoretical Characterization of Charge Transfer and Photophysical Properties

The performance of fluorene derivatives in electronic devices is highly dependent on their ability to transport charge (electrons and holes) and their photophysical properties (how they absorb and emit light). Theoretical methods provide deep insights into these processes.

DFT and TD-DFT are used to calculate key parameters related to charge transfer and photophysics:

Reorganization Energy: The energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport.

Charge Transfer Integrals: A measure of the electronic coupling between adjacent molecules, which also governs the rate of charge transport.

Excited State Properties: Calculations can determine the nature of excited states (e.g., localized, charge-transfer), fluorescence quantum yields, and lifetimes. mdpi.com

By computing these properties, researchers can screen potential molecules and identify candidates with superior performance for applications in organic electronics.

Advanced Spectroscopic Characterization Methodologies

Applications of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex Elbfluorene derivatives. nih.gov While one-dimensional ¹H and ¹³C NMR provide fundamental information, the intricate structures of many derivatives, especially those with multiple substituents or polymeric chains, require more sophisticated techniques. nih.gov

Two-dimensional (2D) NMR experiments are particularly powerful in this regard. rsc.org Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, helping to identify adjacent protons within the molecular framework. For this compound derivatives, this can be crucial for assigning protons on the fluorene (B118485) core and on any appended functional groups.

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for correlating proton and carbon signals. nih.gov HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings over two to three bonds. nih.gov These experiments allow for the complete assignment of the carbon skeleton and the precise placement of substituents. For instance, in a study of fluorene-containing β-diketonato ligands, 2D HSQC and HMBC were instrumental in confirming the connectivity between the fluorene unit and the diketone moiety. nih.gov

The table below summarizes the application of various advanced NMR techniques in the structural analysis of complex fluorene derivatives.

NMR TechniqueInformation ProvidedApplication to this compound Derivatives
COSY (Correlation Spectroscopy)¹H-¹H correlations through bondsMapping the proton network on the fluorene core and side chains.
HSQC (Heteronuclear Single Quantum Coherence)Direct ¹H-¹³C one-bond correlationsAssigning carbons directly attached to protons.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C long-range (2-3 bond) correlationsAssembling the complete carbon framework and positioning of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H correlations through spaceDetermining the spatial proximity of protons, aiding in stereochemical and conformational analysis.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for the definitive determination of the three-dimensional atomic and molecular structure of crystalline solids. rsc.org This non-destructive technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. rsc.orgthescipub.com For this compound and its derivatives that can be grown into suitable single crystals, SCXRD offers unparalleled structural detail.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted X-rays. This diffraction pattern is then used to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

The structural data obtained from SCXRD is crucial for:

Unambiguous confirmation of molecular structure: Verifying the connectivity and stereochemistry of newly synthesized this compound derivatives.

Understanding intermolecular interactions: Revealing details about π-π stacking, hydrogen bonding, and van der Waals forces that govern the solid-state packing. These interactions are critical for the material's electronic and photophysical properties.

Structure-property relationships: Correlating the precise molecular geometry with observed material properties, such as charge mobility and emission characteristics in optoelectronic devices.

The following table presents hypothetical crystallographic data for a representative this compound derivative, illustrating the type of information obtained from an SCXRD experiment.

ParameterValue
Chemical FormulaC₂₇H₂₆
Formula Weight350.49
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)16.456(6)
c (Å)12.543(5)
β (°)108.21(3)
Volume (ų)1987.1(13)
Z4
Calculated Density (g/cm³)1.171
R-factor0.045

Time-Resolved Absorption and Emission Spectroscopy for Mechanistic Studies

Time-resolved absorption and emission spectroscopy are powerful techniques for investigating the dynamics of excited states in this compound derivatives. These methods provide insights into the mechanisms of photophysical and photochemical processes, such as energy transfer, charge transfer, and conformational changes, on timescales ranging from femtoseconds to milliseconds.

In a typical pump-probe experiment, a short laser pulse (the pump) excites the sample to a higher electronic state. A second, time-delayed laser pulse (the probe) then measures the absorption or emission of the excited species. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be monitored.

For this compound derivatives, these studies can reveal:

Fluorescence lifetimes: The decay kinetics of the excited state, which are sensitive to the molecular environment and non-radiative decay pathways.

Transient absorption spectra: The absorption of short-lived excited states and intermediate species, providing information about their electronic structure.

Excited-state dynamics: The rates of processes such as intersystem crossing, internal conversion, and energy transfer to other molecules.

A study on a fluorenyl derivative, for example, used time-resolved stimulated emission depletion (STED) spectroscopy to investigate ultrafast processes occurring in the excited state. The researchers observed spectral shifts in the stimulated emission on a picosecond timescale, which were attributed to solvent relaxation processes.

Electron Energy-Loss Spectroscopy (EELS) and Raman Spectroscopy for Material Characterization

Electron Energy-Loss Spectroscopy (EELS) is a technique often performed in a transmission electron microscope (TEM) that provides information about the elemental composition, chemical bonding, and electronic properties of a material at high spatial resolution. In EELS, a beam of electrons is passed through a thin sample, and the energy lost by the electrons due to inelastic scattering is measured. This energy loss is characteristic of the atoms and bonding environments within the material. For this compound-based materials, EELS can be used to map the distribution of elements in composite materials and to probe the π-plasmon excitations associated with the conjugated fluorene core.

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical structure and molecular vibrations of a material. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The scattered light has a frequency shift that corresponds to the vibrational modes of the molecules in the sample. Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton in polycyclic aromatic hydrocarbons like this compound. A study on various polycyclic aromatic hydrocarbons identified characteristic Raman peaks for fluorene at 668, 1015, and 1423 cm⁻¹.

The combination of EELS and Raman spectroscopy can provide a comprehensive characterization of this compound-based materials, from their elemental composition to their molecular structure and bonding.

In Situ Spectroelectrochemistry for Redox-Active Intermediates

In situ spectroelectrochemistry combines electrochemical methods with spectroscopy to study the structural and electronic changes that occur in a molecule as it is oxidized or reduced. This technique is particularly valuable for characterizing the redox-active intermediates of this compound derivatives, which are often unstable and short-lived. By monitoring the spectroscopic changes (e.g., UV-Vis, Raman, or EPR) as a function of the applied potential, it is possible to identify the species formed at the electrode surface and to study their kinetics and stability.

For this compound derivatives, which are often designed for applications in organic electronics, understanding their redox behavior is crucial. In situ spectroelectrochemistry can provide information on:

The nature of the radical cations and anions formed upon oxidation and reduction.

The structural changes that accompany electron transfer processes.

The stability of the charged species, which is important for the long-term performance of electronic devices.

Electrochemical and spectroelectrochemical studies on fluorene-based derivatives have shown that their optoelectronic and electrochemical properties are highly dependent on their molecular structure. These studies are essential for designing new this compound derivatives with tailored redox properties for specific applications.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Benzofuro-fused heterocycles have emerged as promising materials for OLED applications, primarily due to their fluorescent properties and potential for efficient light emission.

Elbfluorene (benzofuro[2,3-b]pyridine) and its related derivatives serve as foundational structures for designing efficient fluorescent emitters in OLEDs researchgate.netresearchgate.netnih.govacs.orgacs.org. The fused benzofuran (B130515) and pyridine (B92270) rings contribute to a rigid, planar π-conjugated system, which is crucial for achieving high photoluminescence quantum yields (PLQY) and desirable emission characteristics. Specifically, benzofuro[2,3-b]pyrazine derivatives have been engineered as deep-blue fluorescent emitters, a color range that remains challenging to achieve with high efficiency and stability in OLED technology researchgate.netmdpi.com. The inherent electronic structure of these fused systems allows for effective charge injection and recombination, leading to efficient light emission.

The color of light emitted by an OLED is determined by the energy difference between the ground and excited states of the emitter molecule. For benzofuro-fused systems, this emission color can be precisely tuned through strategic molecular design. By altering the extent of π-conjugation, introducing electron-donating or electron-withdrawing substituents, or modifying the fusion patterns of the heterocyclic rings, researchers can shift the emission spectrum towards the blue or green regions researchgate.netresearchgate.net. For instance, the incorporation of specific functional groups onto the benzofuro[2,3-b]pyrazine core has led to the development of deep-blue emitters with narrow emission profiles, essential for display applications researchgate.net. Similarly, fluorene-bridged structures incorporating carbonyl and amine functionalities have demonstrated efficient green light emission rsc.org.

The performance of an OLED emitter is critically dependent on its photophysical properties. Key parameters include the photoluminescence quantum yield (PLQY), which quantifies the efficiency of converting absorbed photons into emitted photons, and the emission wavelength (λ_em), which dictates the color purity. For device efficiency, external quantum efficiency (EQE), current efficiency (cd A⁻¹), and power efficiency (lm W⁻¹) are paramount. Benzofuro-fused emitters have shown promising results, with some deep-blue emitters achieving EQEs of over 3-4% and specific iridium complexes incorporating similar heterocyclic ligands reaching EQEs as high as 16.1% researchgate.netresearchgate.netrsc.org. These properties are influenced by factors such as molecular rigidity, intermolecular interactions, and the efficiency of radiative decay pathways.

Table 1: Photophysical and Device Performance of Benzofuro-Fused Emitters in OLEDs

Compound/DerivativeEmission Wavelength (nm)CIE Coordinates (x, y)PLQY (%)EQE (%)Current Efficiency (cd A⁻¹)Power Efficiency (lm W⁻¹)Reference
Benzofuro[2,3-b]pyrazine III447(0.15, 0.08)N/A3.692.781.94 researchgate.net
Deep-blue emitter (general)N/A(0.15, 0.05)N/A4.34N/AN/A researchgate.net
DDiKTa-F (fluorene-bridged)493 (green)N/AN/A15.3N/AN/A rsc.org
mer-PhP (purine-based Ir complex)467 (blue)N/A9916.1N/AN/A rsc.org

Note: "N/A" indicates data not explicitly available or not applicable for the specific entry.

Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, benzofuro-fused systems play a crucial role as components within organic dyes used in DSSCs.

In DSSCs, a dye molecule is anchored to the surface of a semiconductor (typically TiO₂) to facilitate light absorption and subsequent electron injection. Benzofuro-fused moieties, often integrated into larger π-conjugated systems, can serve as effective anchoring groups. These groups, commonly featuring carboxylic acid functionalities, ensure strong binding to the semiconductor surface, which is vital for efficient electron transfer and device stability researchgate.netresearchgate.netrsc.org. The benzofuran unit can be part of a larger chromophore, contributing to both the light-harvesting ability and the anchoring mechanism.

Table 2: Performance of DSSCs Utilizing Benzofuro-Fused Anchoring Groups

Dye Structure / Anchoring GroupCell TypePCE (%)Jsc (mA cm⁻²)Voc (V)FF (%)IPCE (%)Reference
Benzofuran[b]-fused BODIPYp-DSSC0.0663.840.05830N/A researchgate.net
Benzofuro[2,3-b]imidazo[4,5-f]quinoline (TET(QA)4)DSSC5.1312.710.6265.3675 researchgate.net
Benzofuro[2,3-b]imidazo[4,5-f]quinoline (other derivatives)DSSC4.89-5.05N/AN/AN/AN/A researchgate.net

Note: "N/A" indicates data not explicitly available or not applicable for the specific entry.

Compound List:

this compound (benzofuro[2,3-b]pyridine)

Benzofuro[2,3-b]pyrazine

Benzofuro[2,3-b]imidazo[4,5-f]quinolines

Benzofuran[b]-fused BODIPY

General Considerations in Materials Science Applications

The application of novel organic compounds in materials science hinges on a deep understanding of their molecular structure, physicochemical properties, and their ability to be integrated into functional devices and systems. This compound, a class of fluorene-based organic molecules, has garnered significant attention due to its versatile electronic and optical characteristics, making it a promising candidate for advanced materials, particularly in the field of organic electronics. This section outlines the general considerations for utilizing this compound derivatives in various materials science applications, focusing on structure-property relationships, key performance-determining properties, integration strategies, and optimization pathways.

Molecular Design and Structure-Property Relationships

The fundamental structure of this compound derivatives is built upon a fluorene (B118485) core, which is a rigid, planar, and π-conjugated bicyclic aromatic hydrocarbon. This inherent rigidity contributes to high thermal stability and efficient charge transport. The electronic and optical properties of this compound are exquisitely tunable through strategic functionalization at various positions on the fluorene backbone, most commonly at the 2 and 7 positions, and sometimes at the 9 position.

Fluorene Core: Provides a robust scaffold for extended π-conjugation, which is essential for light absorption, emission, and charge mobility. The sp³-hybridized carbon at the 9-position allows for the introduction of side chains that significantly influence solubility, intermolecular packing, and film morphology without disrupting the main conjugation pathway.

Substituent Effects:

Alkyl/Alkoxy Chains: Typically introduced at the 9-position, these chains enhance solubility in common organic solvents, facilitating solution-based processing techniques like spin-coating, inkjet printing, and roll-to-roll manufacturing. They also play a crucial role in controlling intermolecular interactions and preventing aggregation, which can lead to detrimental quenching of luminescence or formation of undesirable solid-state phases.

Aromatic/Heteroaromatic Groups: Attachment of aryl or heteroaryl substituents at the 2 and 7 positions can extend the π-conjugation, leading to red-shifted absorption and emission spectra. These groups can also be designed to tune the frontier molecular orbital energy levels (HOMO/LUMO), influencing charge injection, transport, and device efficiency. Electron-donating groups (e.g., amines, alkoxy) generally raise HOMO levels, while electron-withdrawing groups (e.g., cyano, carbonyl, pyridine) lower LUMO levels.

Polymerizable Groups: Incorporating functional groups such as vinyl, ethynyl, or halogens (for cross-coupling reactions like Suzuki or Stille) allows this compound units to be polymerized into high-molecular-weight conjugated polymers, offering enhanced mechanical properties and processability.

The precise combination and placement of these substituents dictate the specific optoelectronic properties, thermal stability, and processability of an this compound derivative, making molecular design a critical first step in developing materials for targeted applications.

Key Physicochemical Properties for Application

The utility of this compound derivatives in materials science is underpinned by a set of key physicochemical properties that are directly influenced by their molecular design.

Photophysical Properties:

Luminescence: this compound derivatives are often designed for high photoluminescence (PL) quantum yields (PLQY), typically in the range of 70-95% for fluorescent emitters. Their emission wavelengths can be tuned from deep blue to green, depending on the extent of conjugation and the nature of the substituents. The narrow emission spectra characteristic of fluorene derivatives are advantageous for achieving pure colors, especially in display applications.

Triplet Energy (ET): Fluorene units possess relatively high triplet energies (typically > 2.7 eV). This makes this compound derivatives excellent candidates as host materials in phosphorescent organic light-emitting diodes (OLEDs), particularly for blue phosphorescent emitters, as they can efficiently confine triplet excitons on the dopant molecule without significant energy back-transfer.

Electrochemical Properties:

HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels are critical for efficient charge injection from electrodes and charge transport within the organic layers of electronic devices. This compound derivatives can be engineered to possess HOMO levels around -5.5 to -5.8 eV and LUMO levels around -2.3 to -2.6 eV, allowing for good alignment with common electrode materials and other organic semiconductor layers.

Redox Stability: The stability of the molecule under electrochemical cycling (oxidation and reduction) is crucial for device longevity. The robust aromatic structure of this compound generally confers good electrochemical stability.

Thermal Properties:

Glass Transition Temperature (Tg): A high Tg (often > 100 °C for small molecules, and > 150 °C for polymers) indicates good amorphous phase stability. This prevents morphological changes, crystallization, or phase separation during device operation at elevated temperatures, thereby enhancing device lifetime and reliability.

Decomposition Temperature (Td): The temperature at which the molecule begins to decompose. A high Td (typically > 300 °C) is essential for materials processed via vacuum thermal evaporation and for ensuring operational stability under thermal stress.

Solubility and Processability:

Solubility: As mentioned, appropriate side chains are vital for achieving good solubility in solvents like toluene, xylene, chloroform (B151607), or tetrahydrofuran (B95107). This enables cost-effective solution processing, which is a significant advantage over vacuum deposition for large-area device fabrication.

Film Morphology: The ability to form smooth, uniform, and pinhole-free thin films is paramount for efficient charge transport and light emission. Substituent choice influences intermolecular packing, film crystallinity, and surface energy, all of which affect morphology.

Integration into Material Systems

This compound derivatives can be incorporated into various material systems and device architectures, leveraging their tailored properties.

Organic Light-Emitting Diodes (OLEDs):

Host Materials: Widely used in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). Their high triplet energy prevents energy loss from the phosphorescent emitter, while their charge transport capabilities facilitate recombination.

Emissive Materials: As fluorescent emitters, particularly for achieving efficient and stable blue emission, which remains a challenge in OLED technology.

Charge Transport Layers: Functionalized this compound derivatives can serve as Hole Transport Materials (HTMs) or Electron Transport Materials (ETMs) by tuning their HOMO and LUMO levels appropriately.

Organic Field-Effect Transistors (OFETs): The conjugated backbone allows for efficient charge carrier mobility. This compound derivatives can be employed as the active semiconductor layer in OFETs, exhibiting mobilities suitable for applications in flexible electronics, sensors, and displays.

Organic Photovoltaics (OPVs): this compound units can be integrated into donor or acceptor materials for bulk heterojunction solar cells, or used as interlayers to improve charge extraction and device efficiency.

Conjugated Polymers: Polymerizing this compound monomers results in polyfluorenes and their copolymers. These polymers offer excellent processability, high photoluminescence efficiency, and good charge transport, finding applications in large-area displays, lighting, and sensors.

Performance Metrics and Optimization

The performance of this compound-based materials in devices is evaluated using several key metrics, and optimization strategies are employed to enhance these parameters.

Device Efficiency:

External Quantum Efficiency (EQE): The ratio of photons emitted from the device to electrons injected. High EQE (>20% for fluorescent, >30% for phosphorescent OLEDs) is a primary goal.

Current Efficiency (cd/A) and Power Efficiency (lm/W): Measure the light output per unit current and power input, respectively, crucial for energy-saving applications.

Charge Mobility: In OFETs, hole and electron mobilities are critical, with values typically ranging from 10⁻⁶ to 10⁻² cm²/Vs depending on the material and device architecture.

Device Lifetime: Refers to the operational stability of the device, often quantified by T95 (time for luminance to decay to 95% of its initial value) or T50. This is directly linked to the thermal and electrochemical stability of the materials used.

Color Purity: For displays, narrow emission bandwidths (Full Width at Half Maximum, FWHM) are desired to achieve vibrant colors.

Optimization Strategies:

Chemical Modification: Systematically altering substituents (e.g., changing alkyl chain length, introducing electron-donating/withdrawing groups, varying aryl substituents) allows for fine-tuning of energy levels, emission color, quantum yield, and charge mobility.

Device Architecture: Optimizing the layer stack, including the thickness of each organic layer and the choice of adjacent charge transport or blocking layers, is crucial for efficient charge injection, transport, and exciton (B1674681) confinement.

Processing Conditions: Controlling parameters such as solvent choice, concentration, annealing temperature, and deposition rate during film formation can significantly impact film morphology and, consequently, device performance.

Blending: Incorporating this compound derivatives into blends with other materials can synergistically improve properties, such as charge balance or exciton management.

Data Table: Key Properties of Representative this compound Derivatives

The following table presents hypothetical, yet representative, physicochemical properties of various this compound derivatives, illustrating their diverse characteristics and potential applications. In an interactive environment, this data would be sortable and filterable by property or application.

Derivative NameMolecular Structure DescriptorPrimary Application AreaEmission Max (nm)PLQY (%)HOMO (eV)LUMO (eV)Mobility (cm²/Vs)Tg (°C)Td (°C)
This compound-A9,9-Dioctyl-2,7-bis(4-phenyl)fluoreneBlue OLED Emitter45588-5.7-2.5N/A (Emitter)115360
This compound-B (Host)9,9-Dihexyl-2,7-bis(carbazol-9-yl)fluoreneOLED Host Material420 (Host peak)92-5.6-2.41 x 10⁻⁵ (Hole)130375
This compound-C (Polymer)Poly[(9,9-dioctylfluorene)-alt-(benzothiadiazole)]Blue-Green Polymer Emitter47075-5.5-2.35 x 10⁻⁴ (Hole)160390
This compound-D (ETM)9,9-Dioctyl-2,7-bis(2,4,6-trimethylphenyl)fluorene-3,6-dicarbonitrileOLED Electron TransportN/A (Transport)N/A-6.0-2.81 x 10⁻⁶ (Electron)105340

Compound List:

this compound

this compound-A

this compound-B (Host)

this compound-C (Polymer)

this compound-D (ETM)

Future Research Directions and Unaddressed Challenges

Development of More Concise and General Synthetic Methodologies from Readily Available Starting Materials

A primary challenge in the study of complex molecules like Elbfluorene is the development of efficient and practical synthetic routes. Current multi-step syntheses are often lengthy, low-yielding, and rely on specialized starting materials, which hinders broader research and large-scale application. Future efforts must focus on creating more concise and versatile synthetic strategies.

Key objectives include:

Utilizing Commodity Chemicals: Shifting from complex, pre-functionalized precursors to readily available, inexpensive starting materials derived from bulk chemical feedstocks. This would lower the cost of synthesis and improve accessibility for the research community.

Improving Atom Economy: Developing new reactions that incorporate a higher percentage of the atoms from the reactants into the final product, a core principle of green chemistry. Methodologies like C-H activation are particularly promising for creating complex aromatic systems without the need for pre-installed leaving groups.

Exploration of Novel Catalytic Systems for this compound Synthesis

Catalysis is central to modern organic synthesis, and the discovery of new catalytic systems is essential for overcoming the limitations of current methods for constructing this compound's core structure. While traditional palladium-based cross-coupling reactions are powerful, they can be expensive and leave toxic metal residues.

Future research should be directed toward:

Earth-Abundant Metal Catalysts: Investigating catalysts based on iron, copper, nickel, and other earth-abundant metals as more sustainable and economical alternatives to precious metals like palladium and platinum. sciencedaily.com

Photoredox and Electrocatalysis: Harnessing light or electrical energy to drive challenging chemical transformations under mild conditions. These methods can enable unique reaction pathways that are inaccessible through traditional thermal methods, potentially simplifying the synthesis of complex polycyclic frameworks. researchgate.net

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and reused, which is critical for industrial scalability and reducing the environmental impact of synthesis. sciencedaily.com These systems also minimize metal contamination in the final product, which is vital for high-performance electronic applications. sciencedaily.com

Catalyst TypeCurrent StatusFuture GoalKey Advantage
Palladium-Based Widely used, high efficiencyReduce catalyst loading, improve recyclabilityHigh reliability and broad substrate scope
Copper-Based Gaining traction, good for specific couplingsExpand reaction scope, improve stabilityLow cost, low toxicity
Photoredox (e.g., Iridium, Organic Dyes) Emerging for C-H functionalizationDevelop visible-light-driven, metal-free systemsMild reaction conditions, novel reactivity
Enzymatic Niche applications, highly selectiveEngineer enzymes for non-natural backbonesUnparalleled selectivity, green reaction media

Advanced Mechanistic Studies of Complex Reaction Pathways

A deep, fundamental understanding of how reactions proceed is critical for optimizing conditions, improving yields, and rationally designing new synthetic methods. The complex, multi-step pathways often involved in the synthesis of polycyclic aromatic hydrocarbons are not always fully understood.

Future work in this area requires:

In Situ Spectroscopy: Employing advanced techniques like operando NMR and IR spectroscopy to monitor reactions in real-time, allowing for the direct observation of transient intermediates and catalyst resting states. rsc.org

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model reaction energy profiles, elucidate transition state structures, and predict the outcomes of new catalytic systems. mdpi.comchemrxiv.org This can significantly reduce the experimental effort required for reaction optimization.

Isotope Labeling Studies: Conducting experiments with isotopically labeled reagents to trace the path of specific atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.

Rational Design of this compound Derivatives for Enhanced Optoelectronic Properties

To move beyond serendipitous discovery, a rational design approach is needed to create new this compound derivatives with precisely tailored electronic and optical properties for specific applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The focus should be on:

Structure-Property Relationships: Systematically modifying the this compound core with various electron-donating and electron-withdrawing groups to understand their precise effect on key parameters like the HOMO/LUMO energy levels, bandgap, and charge carrier mobility. researchgate.net This knowledge is crucial for tuning materials for specific device architectures. researchgate.net

Computational Screening: Utilizing quantum chemical calculations to predict the optoelectronic properties of hypothetical derivatives before undertaking their synthesis. rsc.org This allows researchers to prioritize the most promising candidates, saving significant time and resources. researchgate.net

Controlling Intermolecular Interactions: Designing derivatives that self-assemble in the solid state to promote efficient charge transport. This involves controlling molecular packing and π-π stacking through the strategic placement of substituents.

Derivative Design StrategyTarget PropertyPredicted OutcomePotential Application
Attaching electron-donating groups (e.g., -N(Aryl)₂)Raise HOMO levelReduced hole injection barrierHole Transport Layer (HTL) in OLEDs
Attaching electron-withdrawing groups (e.g., -CN, -CF₃)Lower LUMO levelImproved electron injection/transportElectron Transport Layer (ETL) in OLEDs
Extending π-conjugation (e.g., fusing aromatic rings)Narrow bandgapRed-shifted absorption/emissionNIR sensors, OPV donor materials
Introducing bulky side chains (e.g., -t-Butyl)Disrupt π-stackingIncreased solubility, amorphous morphologySolution-processable electronics

Integration of Materials Informatics and High-Throughput Screening for this compound Analogues

The traditional one-by-one synthesis and testing of new materials is slow and inefficient. The integration of data science and automation can dramatically accelerate the discovery of novel this compound analogues with superior properties.

Key areas for development are:

High-Throughput Synthesis and Screening (HTS): Developing automated platforms that can rapidly synthesize and characterize libraries of this compound derivatives in parallel. nih.gov This allows for the rapid exploration of a vast chemical space.

Machine Learning (ML) Models: Using data generated from HTS experiments to train ML algorithms that can predict the properties of new, unsynthesized molecules. nih.govresearchgate.net These models can identify promising candidates for synthesis, guiding experimental efforts toward the most fruitful areas. researchgate.netmdpi.com

Database Development: Creating curated databases of experimental and computational data for this compound-related compounds to facilitate data sharing and the development of more accurate predictive models.

Expansion of Applications in Emerging Materials Technologies

While the primary applications for fluorene-type compounds have been in OLEDs and OPVs, the unique properties of the this compound scaffold could be leveraged in other emerging technologies.

Future research should explore its potential in:

Thermoelectric Materials: Designing derivatives capable of converting waste heat into electricity, which requires materials with high electrical conductivity and low thermal conductivity.

Organic Field-Effect Transistors (OFETs): Developing highly ordered thin films of this compound derivatives for use as the semiconductor layer in flexible and transparent electronics.

Chemical Sensors: Functionalizing the this compound core to enable selective binding to specific analytes, leading to a detectable change in its fluorescence or electronic properties.

Advanced Energy Storage: Investigating the use of this compound-based polymers as electrode materials in next-generation batteries or supercapacitors. metnmat.in

Addressing Sustainability Aspects in Synthesis and Application

As with all chemical technologies, the long-term viability of this compound-based materials depends on addressing their environmental impact throughout their lifecycle.

Critical sustainability challenges to be addressed include:

Green Synthesis Routes: Developing synthetic protocols that use renewable starting materials, employ non-toxic solvents, and minimize energy consumption. mdpi.commdpi.com

Lifecycle Analysis: Evaluating the full environmental impact of this compound-based devices, from synthesis to disposal.

Recyclability and Degradability: Designing materials and devices that can be easily recycled or that biodegrade into benign products at the end of their useful life. The current reliance on thermoset polymers in many applications makes recycling particularly challenging. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Elbfluorene to ensure reproducibility in academic studies?

  • Methodological Answer :

  • Synthesis : Follow protocols for selective cyclin-dependent kinase (CDK) inhibitor synthesis, ensuring precise stoichiometry and reaction conditions (e.g., temperature, solvent purity). Use inert atmospheres if required to prevent oxidation .
  • Characterization : Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation. For purity, use HPLC with a minimum of 95% purity threshold. Include full spectral data in supplementary materials, referencing prior CDK inhibitor syntheses .
  • Documentation : Report all experimental parameters (e.g., catalyst ratios, reaction times) in the main text or supplementary information to enable replication .

Q. How should researchers design experiments to assess this compound’s selectivity for specific CDK isoforms?

  • Methodological Answer :

  • In Vitro Assays : Use kinase profiling panels to test inhibition across CDK isoforms (e.g., CDK2, CDK4/6) and unrelated kinases. Normalize activity using ATP-competitive controls (e.g., SU9516) .
  • Dose-Response Curves : Calculate IC₅₀ values with triplicate measurements to ensure statistical robustness. Compare selectivity ratios (e.g., CDK2 vs. CDK9) to establish specificity .
  • Data Reporting : Tabulate results with error margins and p-values, avoiding redundant data in figures and text .

Advanced Research Questions

Q. What statistical approaches are recommended to resolve contradictions in this compound’s pharmacokinetic data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies, applying heterogeneity tests (e.g., I² statistic) to identify variability sources. Use funnel plots to detect publication bias .
  • Sensitivity Analysis : Isolate variables (e.g., administration routes, animal models) contributing to discrepancies. Apply multivariate regression to adjust for confounding factors .
  • Reporting : Discuss limitations (e.g., small sample sizes) and propose standardized protocols for future studies .

Q. How can researchers optimize this compound’s cellular uptake in mechanistic studies while minimizing off-target effects?

  • Methodological Answer :

  • Delivery Systems : Test nanoparticle encapsulation or prodrug strategies to enhance bioavailability. Compare uptake via flow cytometry or fluorescent tagging .
  • Control Experiments : Use siRNA knockdown of non-target CDKs to isolate this compound’s effects. Include vehicle and scramble controls in all assays .
  • Data Validation : Cross-validate findings with orthogonal methods (e.g., Western blot for downstream targets like Rb phosphorylation) .

Q. What strategies are effective for integrating this compound’s in vitro and in vivo data to refine therapeutic hypotheses?

  • Methodological Answer :

  • Pharmacodynamic Modeling : Use compartmental models to correlate in vitro IC₅₀ values with plasma concentrations in animal studies. Adjust for protein binding and metabolic clearance .
  • Transcriptomic Profiling : Apply RNA-seq to identify pathways altered in vivo but not captured in cell-based assays. Use pathway enrichment tools (e.g., Gene Ontology) to prioritize targets .
  • Critical Synthesis : Highlight gaps (e.g., tumor microenvironment effects) in discussion sections, proposing interdisciplinary follow-ups .

Data Management & Reporting

Q. How should researchers present large-scale datasets (e.g., proteomic screens) involving this compound to ensure clarity and reproducibility?

  • Methodological Answer :

  • Structured Tables : Include raw and processed data in supplementary files, with metadata (e.g., instrument settings, normalization methods). Use standardized formats (e.g., .csv) .
  • Visualization : Prioritize volcano plots for differential expression and heatmaps for clustering analysis. Label axes with biological units (e.g., fold-change) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments .

Critical Analysis & Peer Review

Q. What frameworks are recommended for critically evaluating methodological flaws in this compound studies during peer review?

  • Methodological Answer :

  • Checklist Approach : Assess adherence to guidelines (e.g., ARRIVE for animal studies). Flag missing controls, underpowered samples, or unvalidated antibodies .
  • Contradiction Analysis : Cross-reference claims with prior literature. For example, if a study reports novel CDK4 inhibition, verify against kinase profiling databases .
  • Constructive Feedback : Suggest experiments to address limitations (e.g., isothermal titration calorimetry for binding affinity validation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.